3-(2,6-Difluorophenyl)prop-2-en-1-amine
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Overview
Description
3-(2,6-Difluorophenyl)prop-2-en-1-amine is an organic compound characterized by the presence of a difluorophenyl group attached to a prop-2-en-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,6-Difluorophenyl)prop-2-en-1-amine typically involves the reaction of 2,6-difluorobenzaldehyde with an appropriate amine under specific conditions. One common method involves the use of a base such as sodium hydroxide to facilitate the reaction, followed by purification steps to isolate the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-(2,6-Difluorophenyl)prop-2-en-1-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted derivatives.
Scientific Research Applications
3-(2,6-Difluorophenyl)prop-2-en-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2,6-Difluorophenyl)prop-2-en-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 3-(2,6-Difluorophenyl)prop-2-en-1-one
- 3-(2,6-Difluorophenyl)prop-2-en-1-ol
Comparison: 3-(2,6-Difluorophenyl)prop-2-en-1-amine is unique due to its amine group, which imparts different chemical reactivity and biological activity compared to its analogs. For instance, the amine group can participate in hydrogen bonding and nucleophilic substitution reactions, which are not possible with the ketone or alcohol analogs .
Properties
Molecular Formula |
C9H9F2N |
---|---|
Molecular Weight |
169.17 g/mol |
IUPAC Name |
(E)-3-(2,6-difluorophenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C9H9F2N/c10-8-4-1-5-9(11)7(8)3-2-6-12/h1-5H,6,12H2/b3-2+ |
InChI Key |
KMTQHCPZGRWCMS-NSCUHMNNSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)F)/C=C/CN)F |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C=CCN)F |
Origin of Product |
United States |
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